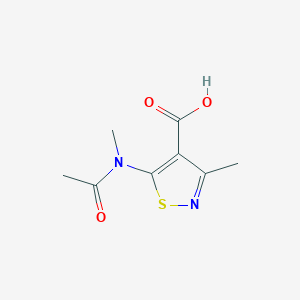
3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol It features an isothiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable thioamide with an α-haloketone, followed by cyclization to form the isothiazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like copper(I) or ruthenium(II) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .
Aplicaciones Científicas De Investigación
3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to isothiazole but with different positioning of the atoms.
Isoxazole: A five-membered ring with oxygen and nitrogen atoms, often used in medicinal chemistry.
Pyrazole: A five-membered ring with two nitrogen atoms, known for its diverse biological activities.
Uniqueness
3-Methyl-5-(n-methylacetamido)isothiazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both an isothiazole ring and an acetamido group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
5-[acetyl(methyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-4-6(8(12)13)7(14-9-4)10(3)5(2)11/h1-3H3,(H,12,13) |
Clave InChI |
RNKLVHMCMMVRFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1C(=O)O)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)



![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)



